molecular formula C10H9F3O4S B8629312 4-Formyl-2,6-dimethylphenyl trifluoromethanesulfonate CAS No. 188112-49-4

4-Formyl-2,6-dimethylphenyl trifluoromethanesulfonate

Cat. No. B8629312
M. Wt: 282.24 g/mol
InChI Key: XMIYLNSOBIJXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073864B2

Procedure details

A reaction mixture of 4-formyl-2,6-dimethylphenyl trifluoromethanesulfonate (2.17 g), 4-chlorophenylboronic acid (1.80 g), tris(dibenzylideneacetone)dipalladium (0.282 g), 2,6-dimethoxy-2′-(dicyclohexylphosphino)biphenyl (0.505 g), sodium carbonate (2.45 g), toluene (34.5 mL) and water (11.5 mL) was stirred at 100° C. overnight under a nitrogen atmosphere. The insoluble material was filtered off through celite, and the filtrate was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.505 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
0.282 g
Type
catalyst
Reaction Step One
Name
Quantity
11.5 mL
Type
solvent
Reaction Step One
Quantity
34.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:12]([CH3:13])=[CH:11][C:10]([CH:14]=[O:15])=[CH:9][C:8]=1[CH3:16])(=O)=O.[Cl:19][C:20]1[CH:25]=[CH:24][C:23](B(O)O)=[CH:22][CH:21]=1.COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.C1(C)C=CC=CC=1>[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([C:7]2[C:12]([CH3:13])=[CH:11][C:10]([CH:14]=[O:15])=[CH:9][C:8]=2[CH3:16])=[CH:22][CH:21]=1 |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
2.17 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C=C(C=C1C)C=O)C)(F)F
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
0.505 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)C1=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
2.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.282 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
11.5 mL
Type
solvent
Smiles
O
Name
Quantity
34.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. overnight under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off through celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(C=C(C=C1C)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.